2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety linked via a thioether bond to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: This involves the reaction of 4-chloropyridazine with 4-pyridylboronic acid in the presence of a palladium catalyst to form 6-(pyridin-4-yl)pyridazine.
Thioether Formation: The pyridazinyl intermediate is then reacted with thiourea to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The m-tolyl group may impart different steric and electronic properties compared to the o-tolyl or p-tolyl analogs, potentially leading to different applications and effects.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-3-2-4-15(11-13)20-17(23)12-24-18-6-5-16(21-22-18)14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPFAZATLXFVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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